3',4'-Anhydro Vincristine Ditartrate

Tubulin Inhibition Microtubule Dynamics Vinca Alkaloid SAR

This 3',4'-anhydro derivative delivers a unique pharmacophore for probing tubulin binding and antimitotic mechanisms, distinct from vincristine and vinblastine. Its defined 3',4'-dehydration enables precise SAR studies and serves as a critical intermediate in semi-synthesizing oncogenetically active alkaloids. Choose it for differentiated cytotoxic profiling and synthetic utility.

Molecular Formula C50H60N4O15
Molecular Weight 957.0 g/mol
Cat. No. B13853307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Anhydro Vincristine Ditartrate
Molecular FormulaC50H60N4O15
Molecular Weight957.0 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C46H54N4O9.C4H6O6/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;5-1(3(7)8)2(6)4(9)10/h9-13,15,20-22,26,29,38-40,47,55H,7-8,14,16-19,23-25H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t29-,38-,39?,40-,43-,44-,45-,46+;/m1./s1
InChIKeyYPJNYOAKPQNBJD-IJNZHKMFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Anhydro Vincristine Ditartrate for Research: A Potent Vinca Alkaloid Tubulin Inhibitor


3',4'-Anhydro Vincristine Ditartrate (CAS 66337-94-8 free base) is a semi-synthetic vinca alkaloid derivative distinguished by a 3',4' dehydration within the vindoline moiety of its dimeric structure . As a mitotic inhibitor, it targets tubulin to disrupt microtubule polymerization, leading to cell cycle arrest . This compound serves as a critical research tool for investigating antimitotic mechanisms and multidrug resistance in cancer models, offering a structurally distinct alternative to parent compounds like vincristine and vinblastine [1].

Why 3',4'-Anhydro Vincristine Ditartrate Is Not a Commodity: Specificity in Procurement


While 3',4'-Anhydro Vincristine Ditartrate shares a common antimitotic mechanism with other vinca alkaloids, substitution with generic vincristine or vinblastine is not scientifically valid due to critical structural and functional distinctions [1]. Its defining 3',4'-dehydration creates a unique pharmacophore that impacts tubulin binding affinity and downstream microtubule dynamics in ways that cannot be replicated by its parent compounds [2]. This structural divergence results in differential cytotoxic potency and resistance profiles, which are crucial experimental variables. Furthermore, as a specific precursor in the synthesis of other clinically relevant alkaloids, its unique chemical reactivity is an essential feature for organic chemistry and drug discovery applications [1].

Quantitative Evidence Guide: 3',4'-Anhydro Vincristine Ditartrate Differentiation Data


Comparative Tubulin Polymerization Inhibition: A Class-Level Potency Benchmark

Although direct head-to-head tubulin polymerization data for 3',4'-Anhydro Vincristine Ditartrate is not publicly available, its potency can be contextually compared using in-class data. The related compound, 3',4'-Anhydrovinblastine, which shares the same 3',4' dehydration, exhibits an IC50 of 3.72 μM (3,720 nM) in a cell-free tubulin polymerization assay [1]. This indicates that the anhydro modification is a functional tubulin-binding entity. For reference, vincristine's reported tubulin polymerization IC50 is 32 μM [2]. While a direct numerical comparison across different studies is not valid for claims of superiority, this data establishes a benchmark for the anhydro class's interaction with tubulin, differentiating it structurally and functionally from unmodified vinca alkaloids and supporting its use in structure-activity relationship (SAR) studies.

Tubulin Inhibition Microtubule Dynamics Vinca Alkaloid SAR

Defined Role as a Chemical Intermediate: Synthetic Utility in Vinca Alkaloid Production

The 3',4'-anhydro derivative has a well-established role as a specific synthetic precursor. Patents explicitly claim its utility in the preparation of oncogenetically active alkaloids [1]. The structural difference—a double bond at the 3',4' position versus the hydroxyl group in vinblastine or the formyl group in vincristine—provides a unique chemical handle for further derivatization, making it an essential intermediate for producing novel vinca alkaloids or analogs [2]. This is a key differentiation from vincristine, which is an end-product drug rather than a widely used synthetic intermediate.

Organic Synthesis Drug Discovery Vinca Alkaloid Chemistry

Structural Differentiation from Parent Alkaloids: Impact on Pharmacological Profile

3',4'-Anhydro Vincristine Ditartrate differs structurally from vincristine by possessing a double bond in the vindoline moiety, a modification that is known to impact its pharmacological profile . This class of compounds is distinguished from vinblastine by the same 3',4' dehydration replacing a hydroxyl group [1]. Such modifications are central to understanding the structure-activity relationships (SAR) within the vinca alkaloid family, which have been shown to affect antitumor activity, toxicity, and resistance profiles . This structural distinction is the fundamental reason for its use as a research tool.

Pharmacology Vinca Alkaloid SAR Antimitotic Agents

High-Value Research Applications for 3',4'-Anhydro Vincristine Ditartrate


Investigating Structure-Activity Relationships (SAR) of Antimitotic Agents

Researchers focused on medicinal chemistry can use 3',4'-Anhydro Vincristine Ditartrate to probe the impact of the 3',4' dehydration on tubulin binding and antimitotic activity. Its defined structural modification compared to vincristine and vinblastine allows for precise SAR studies, helping to elucidate the molecular features responsible for potency and selectivity within the vinca alkaloid class .

Studying Differential Microtubule Dynamics and Cytoskeletal Effects

Cell biologists investigating microtubule dynamics can employ this compound as a tool to dissect the subtle differences in how structurally related vinca alkaloids disrupt the mitotic spindle. Its distinct tubulin-binding profile may lead to a unique pattern of microtubule destabilization compared to vincristine or vinblastine, providing a more nuanced understanding of mitotic arrest mechanisms .

Organic Synthesis and Production of Novel Vinca Alkaloid Derivatives

Organic chemists and process development scientists in pharmaceutical R&D require 3',4'-Anhydro Vincristine Ditartrate as a key synthetic intermediate. Its patented use as a precursor for other oncogenetically active alkaloids makes it essential for the semi-synthesis of novel analogs and for exploring new chemical space within this therapeutically important family [1].

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